molecular formula C17H16ClN3OS B4013660 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide

2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide

Cat. No. B4013660
M. Wt: 345.8 g/mol
InChI Key: DLSSXINRRKDNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as benzimidazole derivative and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide is not well understood. However, studies have suggested that these compounds act by inhibiting the growth of cancer cells through various mechanisms such as inducing apoptosis, inhibiting angiogenesis, and disrupting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide exhibits significant biochemical and physiological effects. These compounds have been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, these compounds have been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide in lab experiments is its potential as an anti-cancer agent. However, limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

The future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide are vast. Some potential areas of research include further investigation into its mechanism of action, the development of more potent derivatives, and the evaluation of its potential as a therapeutic agent for other diseases such as inflammatory disorders.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide is a chemical compound that has shown potential as an anti-cancer agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of medicine, where this compound has shown promise as an anti-cancer agent. Studies have shown that benzimidazole derivatives exhibit cytotoxicity against various cancer cell lines, making them potential candidates for cancer treatment.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chlorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-2-15(16(22)19-12-9-7-11(18)8-10-12)23-17-20-13-5-3-4-6-14(13)21-17/h3-10,15H,2H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSSXINRRKDNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide
Reactant of Route 4
2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide
Reactant of Route 5
2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.